molecular formula C8H5BrN2O B1524217 7-Bromo-1H-indazole-3-carbaldehyde CAS No. 887576-89-8

7-Bromo-1H-indazole-3-carbaldehyde

Cat. No.: B1524217
CAS No.: 887576-89-8
M. Wt: 225.04 g/mol
InChI Key: SXWCQUSSBQJBDV-UHFFFAOYSA-N
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Description

“7-Bromo-1H-indazole-3-carbaldehyde” is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It’s a derivative of indazole, a heterocyclic compound that’s widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom at the 7th position of the indazole ring and a carbaldehyde group at the 3rd position .


Chemical Reactions Analysis

Indazole derivatives, including “this compound”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 225.04 and is typically stored under inert gas (nitrogen or Argon) at 2-8°C . Its boiling point is predicted to be 414.1±25.0 °C, and its density is predicted to be 1.830±0.06 g/cm3 .

Scientific Research Applications

Structural and Computational Analysis

The compound 7-Bromo-1H-indazole-3-carbaldehyde plays a crucial role in the structural and computational analysis of intermolecular interactions. Studies using X-ray, FT-IR, FT-Raman, and DFT analyses have highlighted its importance in understanding the nature of hydrogen bonds, π•••π interactions, and the stabilization mechanisms within crystal structures. These insights are vital for designing compounds with desired properties and behaviors in various scientific and industrial applications (Morzyk-Ociepa et al., 2021).

Catalysis and Synthesis

This compound is instrumental in catalysis, particularly in reactions involving copper-catalyzed and palladium-catalyzed processes. It has been used in one-pot, three-component syntheses of 2H-indazoles through copper-catalyzed reactions, highlighting its broad substrate scope and functional group tolerance. Similarly, palladium-catalyzed reactions have leveraged it for the synthesis of 1-aryl-1H-indazoles, demonstrating its versatility and efficiency in facilitating bond formations (Rajesh Kumar et al., 2011); (Cho et al., 2004).

Functional Material Development

This compound has been explored for its potential in the development of functional materials, such as its role in modifying the surface of multi-walled carbon nanotubes (MWCNTs). The modification process involves the introduction of bromo functional groups through 1,3-dipolar cycloaddition, which further enables the covalent connection to polyfluorenes, altering their fluorescence properties. This application is significant for the development of materials with tailored electronic and optical properties (Xu et al., 2007).

Fluorescence and Sensing Applications

Research on this compound has also extended into the field of fluorescence and sensing, where it serves as a building block for designing fluorescent probes. These probes exhibit high selectivity and sensitivity towards specific targets, such as homocysteine, showcasing the compound's potential in biomedical diagnostics and environmental monitoring (Chu et al., 2019).

Supramolecular Chemistry

The versatility of this compound extends into supramolecular chemistry, where its derivatives participate in complex supramolecular interactions. These interactions are crucial for the construction of advanced molecular architectures, enabling the development of new materials and catalysts with highly specific functions (Schulze & Schubert, 2014).

Safety and Hazards

The safety data sheet for “7-Bromo-1H-indazole-3-carbaldehyde” indicates that it has several hazard statements, including H302, H315, H319, H335 . Precautionary measures include avoiding inhalation or skin contact and wearing protective gloves and eye protection .

Future Directions

Indazole derivatives, including “7-Bromo-1H-indazole-3-carbaldehyde”, continue to draw attention in medicinal chemistry, particularly as kinase inhibitors . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mechanism of Action

Target of Action

7-Bromo-1H-indazole-3-carbaldehyde, like other indazole derivatives, has been drawing attention in medicinal chemistry as a potential kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation. They are often targets for drugs designed to treat diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets, such as kinases, by forming strong donor and acceptor hydrogen bonds within the hydrophobic pockets of proteins . This interaction can lead to the inhibition, regulation, or modulation of the kinase activity, potentially altering cell signaling pathways .

Biochemical Pathways

Indazole derivatives are known to affect various pathways due to their potential role as kinase inhibitors . By inhibiting kinases, these compounds can disrupt cell signaling pathways, potentially leading to the inhibition of cell growth and proliferation, particularly in cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. As a potential kinase inhibitor, it could lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.

Properties

IUPAC Name

7-bromo-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWCQUSSBQJBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695405
Record name 7-Bromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887576-89-8
Record name 7-Bromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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